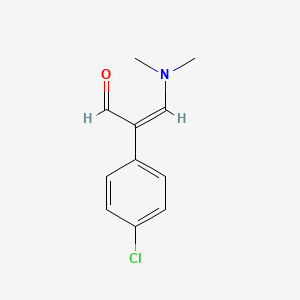

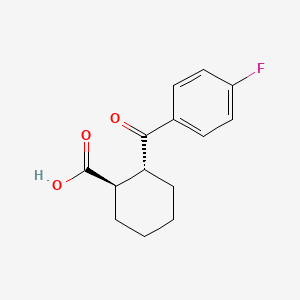

1-Naphthalenylsulfonyl-Ile-Trp-aldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isoprenoid compounds are a diverse group of natural products which are essential components in all cells. Isoprenoids are biosynthesized from the simple precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Eukaryotes, fungi, and some gram-positive bacteria produce IPP through the mevalonate (MVA) pathway whereas gram-negative and some gram-positive bacteria utilize the non-mevalonate or 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway.

Applications De Recherche Scientifique

Fluorescent Chemosensors : 2-Hydroxy-1-naphthaldehyde, a compound structurally similar to 1-Naphthalenylsulfonyl-Ile-Trp-aldehyde, is used as a functionalized fluorescent backbone for synthesizing various fluorescent chemosensors. These sensors are effective for detecting different cations and anions, as well as other substances like toxic species and nerve agents (Das & Goswami, 2017).

Synthesis of Medicinal Compounds : A study focused on the synthesis of peptide aldehyde derivatives, including this compound, as selective inhibitors of human cathepsin L. These compounds have shown potential as antiosteoporotic agents by inhibiting bone resorption in various in vitro and in vivo models (Yasuma et al., 1998).

Catalysis in Chemical Reactions : The compound has been utilized in catalysis, specifically in the Michael addition of aldehydes to nitrostyrenes. Its role in enhancing the efficiency and selectivity of these reactions underlines its importance in synthetic chemistry (Gu & Zhao, 2007).

Enzyme Inhibition Studies : In biochemical research, compounds like this compound are used to study enzyme inhibition, specifically targeting aldehyde dehydrogenases. These studies provide insights into the metabolic pathways involving aldehydes and their potential regulation (Klyosov, 1996).

Biomedical Imaging : this compound derivatives have been explored for use in fluorescent probes for imaging and detecting formaldehyde in living cells. Their ability to undergo intramolecular charge transfer and excited state intramolecular proton transfer makes them useful in biological systems (Chen et al., 2019).

Mécanisme D'action

Target of Action

The primary target of 1-Naphthalenylsulfonyl-Ile-Trp-aldehyde is cathepsin L , a lysosomal cysteine protease . Cathepsin L plays a crucial role in protein degradation, antigen processing, and other cellular processes.

Mode of Action

This compound acts as a potent, reversible, and selective inhibitor of human cathepsin L . By binding to the active site of cathepsin L, it prevents the enzyme from catalyzing its normal reactions.

Biochemical Pathways

The inhibition of cathepsin L by this compound affects various biochemical pathways. For instance, it can impact the ubiquitin-proteasome system and autophagy, both of which are involved in protein degradation .

Result of Action

The inhibition of cathepsin L by this compound results in the suppression of calcium and hydroxyproline release from bone in vitro . This suggests that the compound could potentially be useful in the treatment of conditions like osteoporosis .

Analyse Biochimique

Biochemical Properties

1-Naphthalenylsulfonyl-Ile-Trp-aldehyde plays a crucial role in biochemical reactions by selectively inhibiting cathepsin L. Cathepsin L is involved in protein degradation within lysosomes, and its inhibition by this compound can affect various cellular functions. The compound interacts with the active site of cathepsin L, forming a reversible covalent bond that blocks the enzyme’s activity. This interaction prevents the proteolytic cleavage of substrates, thereby modulating cellular processes dependent on cathepsin L activity .

Cellular Effects

This compound influences several types of cells and cellular processes. In immune cells, it has been shown to modulate the differentiation and function of T cells by inhibiting cathepsin L, which is crucial for antigen processing and presentation. This inhibition can lead to altered cytokine production and immune responses. Additionally, in osteoclasts, the compound inhibits bone resorption by preventing the degradation of bone matrix proteins, highlighting its potential in treating osteoporosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of cathepsin L. This binding involves the formation of a reversible covalent bond with the enzyme’s catalytic cysteine residue, leading to the inhibition of its proteolytic activity. This inhibition affects downstream processes such as protein degradation, antigen processing, and cellular signaling pathways that rely on cathepsin L activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under recommended storage conditions but can degrade under prolonged exposure to light and heat. In vitro studies have shown that its inhibitory effects on cathepsin L are sustained over several hours, but long-term exposure can lead to cellular adaptations that may reduce its efficacy. In vivo studies indicate that the compound’s effects on cellular function can persist for days, depending on the dosage and administration route .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits cathepsin L without significant toxicity. At higher doses, it can cause adverse effects such as liver toxicity and immune suppression. Threshold effects have been observed, where a minimum concentration is required to achieve significant inhibition of cathepsin L activity. These findings underscore the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation and turnover. It interacts with enzymes such as cathepsin L, affecting the breakdown of proteins within lysosomes. The compound’s inhibition of cathepsin L can lead to altered metabolic flux and changes in metabolite levels, impacting cellular homeostasis and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound tends to accumulate in lysosomes, where it exerts its inhibitory effects on cathepsin L. This localization is crucial for its function and therapeutic potential .

Subcellular Localization

This compound predominantly localizes to lysosomes, where it inhibits cathepsin L activity. This subcellular localization is mediated by targeting signals and post-translational modifications that direct the compound to lysosomal compartments. The inhibition of cathepsin L within lysosomes affects various cellular processes, including protein degradation, antigen processing, and cellular signaling .

Propriétés

IUPAC Name |

(2S,3S)-N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]-3-methyl-2-(naphthalen-1-ylsulfonylamino)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O4S/c1-3-18(2)26(30-35(33,34)25-14-8-10-19-9-4-5-12-23(19)25)27(32)29-21(17-31)15-20-16-28-24-13-7-6-11-22(20)24/h4-14,16-18,21,26,28,30H,3,15H2,1-2H3,(H,29,32)/t18-,21-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPHAWVFZQFOJA-JCWFFFCVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C=O)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C=O)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phosphoramidous acid,bis(1-methylethyl)-,1-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-21-[(3as,4s,6ar)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-17-oxo-3,6,9,12-tetraoxa-16-azaheneicos-1-yl2-cya](/img/structure/B1149627.png)